Product packaging for Cyanocobalamin(Cat. No.:CAS No. 18195-32-9)

Cyanocobalamin

Katalognummer: B1173554
CAS-Nummer: 18195-32-9
Molekulargewicht: 1354.4 g/mol
InChI-Schlüssel: FDJOLVPMNUYSCM-CMCSPNAWSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Cyanocobalamin is a synthetic, crystallizable form of Vitamin B12, a water-soluble vitamin essential for DNA synthesis, cellular energy production, and the normal operation of the nervous system . As a precursor to biologically active coenzymes, methylcobalamin and adenosylcobalamin, this compound serves as a critical cofactor for two vital enzymes: methionine synthase and L-methylmalonyl-CoA mutase . This mechanism underpins its fundamental role in homocysteine metabolism, hematopoiesis, and myelin synthesis . In research, this compound is widely used to investigate mechanisms related to B12 deficiency, which can manifest in hematologic, dermatologic, and neurological pathologies . Its value extends to studies on megaloblastic anemia, cognitive impairment, and as a protective agent in models of neuronal injury and oxidative stress . Beyond cellular and metabolic research, this compound has also been identified as a robust electrocatalyst for water oxidation under neutral conditions, highlighting its potential in sustainable energy research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

18195-32-9

Molekularformel

C63H88CoN14O14P

Molekulargewicht

1354.4 g/mol

IUPAC-Name

cobalt-58(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide

InChI

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1/i;;1-1

InChI-Schlüssel

FDJOLVPMNUYSCM-CMCSPNAWSA-L

Isomerische SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[58Co+3]

Kanonische SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Synonyme

Vitamin B12-58Co

Herkunft des Produkts

United States

Structural Biology and Coordination Chemistry of Cyanocobalamin

Corrin (B1236194) Ring System and Macrocyclic Ligand Architecture

The core of cyanocobalamin is the corrin ring, a contracted tetrapyrrole macrocycle. Unlike the more common porphyrin system found in heme, the corrin ring features a direct link between two of the pyrrole (B145914) subunits, eliminating one meso carbon atom. This structural difference imparts distinct geometric and conformational properties to the corrin ring compared to the planar porphyrin. nih.govnih.govbris.ac.uk The corrin ring is highly substituted with seven amide side chains. researchgate.netnih.gov

Molecular Geometry and Conformation of the Corrin Nucleus

The corrin ring in naturally occurring corrins exhibits a helical nature, typically described as 'left-chiral' due to the absolute stereochemistry at the C1 and C19 chiral centers. nih.govjournals.co.za This non-planarity arises from the saturated and direct link between the tetrahedral carbons C1 and C19, which connect pyrrole rings A and D. journals.co.za This direct connection causes the N21–Co–N24 angle to be less than 90°, compensated by the N22–Co–N23 angle being greater than 90°. journals.co.za

A common measure of the corrin ring's deformation is the "fold angle," defined as the dihedral angle between two planes approximating the macrocycle. journals.co.za This angle reflects the folding around an axis that approximately bisects the C1–C19 bond and passes through the cobalt ion and C10. journals.co.za Corrin fold angles in cobalamins can vary significantly, ranging from about 7.6° to 24.3°. journals.co.za

The corrin ring's geometry and conformation are influenced by the oxidation state of the central cobalt atom and the nature of the axial ligands. nih.gov Changes in these factors can affect the ring's flexibility and pucker. nih.gov

Substituent Effects on Corrin Ring Pucker and Flexibility

The inherent flexibility of the corrin system, compared to the more rigid porphyrin ring, is considered an important aspect of cobalamin chemistry. bris.ac.uklibretexts.orgresearchgate.net This flexibility allows the corrin ring to fold or unfold depending on the bulkiness of the axial ligands bound to the central cobalt ion. researchgate.net Studies suggest that the corrin framework is relatively inert to the size of the upper axial ligand, which has implications for proposed catalytic mechanisms involving conformational changes. researchgate.net

Central Cobalt Ion Coordination Environment

At the center of the corrin ring is a cobalt ion, which is coordinated by the four nitrogen atoms of the pyrrole rings in the equatorial plane. nih.govnih.govresearchgate.net In this compound, the cobalt ion is typically in the +3 oxidation state. nih.govwits.ac.zaresearchgate.netwikipedia.org This central cobalt ion is octahedrally coordinated, meaning it has six ligands bound to it. nih.govwits.ac.zapsu.edu Four of these are the equatorial nitrogen atoms of the corrin ring. nih.govnih.gov

Axial Ligation and Ligand Field Theory in this compound

The cobalt ion in this compound is also coordinated by two axial ligands. In the "base-on" form, the lower (α) axial ligand is the nitrogen atom of the 5,6-dimethylbenzimidazole (B1208971) base, which is part of the nucleotide loop attached to a propionate (B1217596) side chain of the corrin ring. nih.govnih.govnih.govresearchgate.netnih.gov The upper (β) axial ligand in this compound is a cyanide group (-CN). nih.govnih.govpsu.edu

Ligand field theory is applied to understand the electronic structure and bonding within transition metal complexes like this compound. uchicago.edu The interaction between the central cobalt ion and its ligands, both equatorial and axial, influences the splitting of the cobalt d-orbitals. uchicago.edu In Co(III) cobalamins, the cobalt is low spin with six valence electrons occupying the dxy, dxz, and dyz orbitals. wits.ac.za

Influence of Axial Ligands on Electronic Structure

The axial ligands have a significant influence on the electronic structure of this compound. The nature of the axial ligands affects the energies of the cobalt 3d-based molecular orbitals, particularly the dz² orbital. nih.gov The electronic structure calculations for this compound show that the side chains, especially the nucleotide loop, strongly influence the electronic structure. researchgate.net

The cyanide ligand is known to engage in π-backbonding interactions with the cobalt(III) center. psu.edu This involves the transfer of electron density from filled cobalt d-orbitals into the π* antibonding orbitals of the cyanide ligand. psu.edu This interaction strengthens the cobalt-cyanide bond and can decrease the bond order within the cyanide ligand itself. psu.edu The strength of this π-backbonding can be influenced by the other axial ligand (the 5,6-dimethylbenzimidazole base) through a trans effect, where a stronger electron-donating lower axial ligand can enhance electron density on the cobalt, thereby increasing π-backbonding to the cyanide. psu.edu

Computational studies indicate that the Co-C bond in this compound (referring to the bond with the carbon of the cyanide ligand) is stronger than the Co-C bond found in methylcobalamin (B1676134). researchgate.net This difference in bond strength contributes to the differing biological activities of these cobalamin forms; this compound is considered relatively inert compared to the biologically active coenzyme forms like methylcobalamin and adenosylcobalamin. researchgate.netresearchgate.netresearchgate.net

Nucleotide Loop and Side Chain Interactions

The nucleotide loop is a crucial part of the this compound structure, extending underneath the plane of the corrin ring. nih.gov It is attached to one of the propionate side chains of the corrin ring (specifically, side chain 'f') through an aminopropanol (B1366323) linker. nih.govnih.govwits.ac.za The loop contains a ribose sugar, a phosphate (B84403) group, and the 5,6-dimethylbenzimidazole base. nih.govnih.govwits.ac.za

In the "base-on" conformation, the nitrogen atom (N3) of the 5,6-dimethylbenzimidazole base coordinates to the cobalt ion at the lower axial position. nih.govnih.govresearchgate.netnih.gov This coordination is essential for maintaining the typical octahedral geometry around the cobalt center in this conformation. nih.gov The nucleotide loop effectively acts as an intramolecular ligand, forming a "strap" back onto the corrin ring. bris.ac.uk

The nucleotide loop and side chains also influence the electronic structure of the corrin ring and the central cobalt ion. researchgate.net The presence and orientation of the dimethylbenzimidazole base, for example, affect the coordination environment and can influence the redox properties of the cobalt center. researchgate.netnih.govmdpi.com

Role of Peripheral Side Chains in Molecular Recognition

The corrin ring of this compound is adorned with several peripheral side chains, including acetamide (B32628) and propionamide (B166681) groups. wikipedia.org These side chains, along with the nucleotide loop containing the 5,6-dimethylbenzimidazole group, play a significant role in the molecular recognition of this compound by various proteins, such as transport proteins (e.g., intrinsic factor, transcobalamin, haptocorrin) and enzymes. cambridge.orgmdpi.comresearchgate.net The interactions involve a combination of hydrogen bonds and hydrophobic interactions (e.g., π-π, π-sigma, and π-alkyl interactions) between the side chains and residues on the protein surface. mdpi.com

Research using techniques like Saturation Transfer Difference-NMR (STD-NMR) and molecular docking has provided insights into the specific interactions. For instance, studies have shown that the substituent groups on the tetrapyrrole ring of vitamin B12 interact with specific sites on proteins like human serum albumin. researchgate.net The 5,6-dimethylbenzimidazole group and the tetrapyrrole rings have been shown to exhibit higher binding affinity compared to other parts of the this compound structure in interactions with certain proteins. mdpi.com The easily dissociated groups of this compound are also important for forming hydrogen bonds with proteins. mdpi.comresearchgate.net The conformational flexibility of the corrin macrocycle, influenced by the peripheral side chains, is also considered to play a role in the activation of the Co-C bond in biologically active cobalamins. nih.govresearchgate.net

Advanced Computational and Spectroscopic Characterization

A range of advanced computational and spectroscopic techniques are employed to gain a deeper understanding of the electronic structure, bonding, and dynamics of this compound.

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and bonding in complex molecules like this compound. DFT calculations have been applied to determine the electronic structure, including the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them. researchgate.netiyte.edu.tr These studies provide insights into the electronic transitions responsible for the molecule's optical properties. researchgate.netacs.org

DFT has also been used to analyze the nature of the bonding, particularly the cobalt-carbon (Co-C) bond involving the cyano ligand. researchgate.netnih.gov Studies comparing this compound with other cobalamins like methylcobalamin and adenosylcobalamin have shown variations in net charges and bond orders primarily on the axial ligands. researchgate.net DFT calculations can also explore the potential energy surfaces related to bond dissociation, providing theoretical support for understanding the stability of the Co-C bond in this compound compared to the more labile Co-C bonds in coenzyme forms. nih.gov

X-ray Crystallographic Analysis of this compound and Analogues

Crystallographic studies have revealed the precise coordination geometry around the cobalt ion and the conformation of the corrin ring and the nucleotide loop. journals.co.zarri.res.inroyalsocietypublishing.org While the corrin ring generally maintains a similar conformation across different cobalamins, variations in the orientation of side chains and the conformation of the nucleotide loop can occur, sometimes influenced by crystal packing forces or interactions with proteins. rri.res.inroyalsocietypublishing.org X-ray crystallography of cobalamin-binding proteins, such as transcobalamin, in complex with this compound and its analogues has provided crucial insights into the molecular basis of recognition and binding, showing how the protein interacts with the cobalamin structure and how axial ligand substitutions can affect these interactions. nih.govnih.gov

NMR Spectroscopy for Conformational Dynamics and Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of molecules in solution and solid states. For this compound, NMR spectroscopy, including multinuclear solid-state NMR (e.g., 59Co, 13C, 15N, and 31P NMR), provides valuable information about its conformational flexibility and interactions with other molecules. nationalmaglab.orgresearchgate.netpnas.org

NMR studies can probe the conformational dynamics of the corrin ring, the nucleotide loop, and the peripheral side chains. acs.orgnih.gov For instance, solid-state NMR has revealed the presence of different polymorphs of this compound, characterized by distinct spectral parameters that indicate conformational variability in the corrinoid ring. nationalmaglab.orgresearchgate.net Solution NMR, such as STD-NMR, is particularly useful for studying the interactions between this compound and proteins, allowing for the mapping of binding epitopes and the characterization of binding affinities. mdpi.comresearchgate.net Changes in NMR spectra upon binding to proteins can indicate which parts of the this compound molecule are involved in the interaction and provide insights into the induced conformational changes. researchgate.net

Resonance Raman Spectroscopy for Co-C Bond Characterization

Resonance Raman (RR) spectroscopy is a vibrational spectroscopic technique that can provide specific information about the structural and electronic properties of chromophoric molecules like this compound. By exciting the molecule with laser light that is in resonance with an electronic transition, the Raman scattering from vibrations coupled to that transition is selectively enhanced. nih.govresearchgate.nettandfonline.com

For this compound, RR spectroscopy is particularly useful for studying the vibrations of the corrin ring and the axial ligands, including the Co-C bond involving the cyano group. nih.govtandfonline.comnih.gov RR spectra are dominated by vibrations of the corrin macrocycle due to strong resonance enhancement from π-π* electronic transitions in the visible and near-UV region. nih.govresearchgate.net While RR spectra of different cobalamins can be strikingly similar, reflecting the dominant contribution of corrin ring vibrations, subtle differences can provide information about the axial ligands and conformational changes. nih.govresearchgate.net Resonance Raman Optical Activity (RROA), a related technique, has shown even greater sensitivity to structural modifications and conformational freedom in cobalamins. nih.govresearchgate.netnih.gov RR spectroscopy can also be used to investigate the Co-C stretching vibration, providing insights into the strength and character of this bond. nih.govacs.org Studies have shown that while protein binding can induce conformational changes in the corrin ring, the Co-C bond stretching frequency may be only slightly altered. acs.org

Biosynthesis Pathways of Cobalamins: a Microbial Perspective

De Novo Cobalamin Biosynthesis Pathways

The de novo synthesis of cobalamin involves the intricate transformation of uroporphyrinogen III into the corrin (B1236194) ring structure, followed by the assembly of the nucleotide loop and attachment of the upper and lower ligands. researchgate.netnih.govpsu.edu While the later stages involving the assembly of the nucleotide loop are largely conserved, the initial steps leading to the formation of the cobalt-containing corrinoid core differ significantly between aerobic and anaerobic organisms. soton.ac.uknih.govmdpi.comwikipedia.org

Aerobic Pathway (e.g., Pseudomonas denitrificans)

The aerobic pathway for cobalamin biosynthesis, well-characterized in Pseudomonas denitrificans, is distinguished by its requirement for molecular oxygen and the late insertion of cobalt into the corrin ring. soton.ac.ukmdpi.comwikipedia.orgmdpi.comwikipedia.org This pathway involves a series of methylation, hydroxylation, and ring contraction steps that modify the uroporphyrinogen III structure before the cobalt ion is incorporated. soton.ac.ukwikipedia.orgresearchgate.netpsu.edu

The aerobic pathway begins with the methylation of uroporphyrinogen III to form precorrin-1, followed by a second methylation to yield precorrin-2 (B1239101). wikipedia.orgpsu.edunih.govresearchgate.net These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. wikipedia.orgpsu.edu Precorrin-2 serves as a crucial intermediate, diverging from the siroheme (B1205354) biosynthesis pathway at this point. wikipedia.orgpsu.edunih.gov

Further enzymatic steps involve additional methylations, a monooxygenation reaction catalyzed by CobG that introduces an oxygen atom and leads to the formation of a γ-lactone, and a ring contraction step mediated by CobJ. soton.ac.ukresearchgate.netcapes.gov.brnih.gov These reactions transform precorrin intermediates through several stages, including precorrin-3A, precorrin-3B, precorrin-4, precorrin-5, precorrin-6, and precorrin-8. wikipedia.orgpsu.edu The process culminates in the formation of hydrogenobyrinic acid, a key intermediate that lacks the central cobalt atom. soton.ac.ukwikipedia.orgnih.gov

In the aerobic pathway, cobalt insertion occurs relatively late, after the corrin ring has been fully formed and contracted. soton.ac.ukmdpi.comwikipedia.orgnih.gov The enzyme responsible for this crucial step is the ATP-dependent cobaltochelatase complex, CobNST. mdpi.comnih.govnih.govacs.orgresearchgate.net This heterotrimeric complex, consisting of subunits CobN, CobS, and CobT, catalyzes the insertion of cobalt(II) into hydrogenobyrinic acid a,c-diamide to form cob(II)yrinic acid a,c-diamide. wikipedia.orgnih.govresearchgate.netacs.orgresearchgate.net The CobNST complex requires energy from ATP hydrolysis and, in some organisms, an additional metallochaperone like CobW to facilitate cobalt supply in vivo. nih.govnih.govacs.org

Key Enzymatic Steps and Intermediates (e.g., Precorrin-2, Hydrogenobyrinic acid)

Anaerobic Pathway (e.g., Salmonella enterica)

The anaerobic pathway, studied extensively in Salmonella enterica, operates independently of molecular oxygen and is characterized by the early insertion of cobalt into the tetrapyrrole structure. soton.ac.ukmdpi.comwikipedia.orgnih.govportlandpress.comscielo.br This pathway involves a different set of enzymes for several of the early steps compared to the aerobic route. soton.ac.uknih.govmdpi.com

Similar to the aerobic pathway, the anaerobic synthesis begins with the formation of precorrin-2 from uroporphyrinogen III, catalyzed by enzymes like CysG which also has other functions in anaerobic bacteria. wikipedia.orgnih.govpsu.edunih.govmdpi.com However, a key difference is the timing of cobalt insertion. In the anaerobic pathway, cobalt is inserted into sirohydrochlorin (B1196429) (Factor II), an oxidized form of precorrin-2, which still retains a porphin-like structure. pnas.orgnih.govwikipedia.orgnih.govportlandpress.comnih.gov

The cobalt chelation in the anaerobic pathway is catalyzed by ATP-independent enzymes such as CbiK or CbiX, depending on the organism. pnas.orgnih.govnih.govnih.govacs.orgportlandpress.comnih.govrcsb.org CbiK from Salmonella enterica is a well-characterized cobaltochelatase that inserts cobalt(II) into sirohydrochlorin to form cobalt-sirohydrochlorin. acs.orgresearchgate.netportlandpress.comrcsb.org This early cobalt insertion is a defining feature of the anaerobic route. nih.govsoton.ac.ukmdpi.comwikipedia.orgportlandpress.com

The mechanism of corrin ring contraction also differs between the two pathways. soton.ac.uknih.govcapes.gov.brnih.gov In the aerobic pathway, ring contraction is an oxygen-dependent process involving enzymes like CobG and CobJ, leading to the extrusion of an acetic acid molecule. soton.ac.ukresearchgate.netcapes.gov.brnih.gov In contrast, the anaerobic pathway utilizes a distinct mechanism for ring contraction that does not require molecular oxygen. soton.ac.uknih.govcapes.gov.brnih.gov

The anaerobic ring contraction is mediated by enzymes such as CbiH, which catalyzes the contraction of a cobalt-containing porphinoid intermediate. nih.govnih.govnih.gov This process involves different enzymatic steps and the extrusion of a different carbon fragment (acetaldehyde) compared to the aerobic route. capes.gov.brnih.govpnas.org The presence of cobalt at an earlier stage in the anaerobic pathway is thought to play a role in stabilizing intermediates during the ring contraction process. nih.gov

The distinct enzymatic machinery and mechanisms in the aerobic and anaerobic pathways reflect the evolutionary adaptation of microorganisms to different environmental conditions, particularly the availability of oxygen, for the essential process of cobalamin biosynthesis. soton.ac.uknih.govcapes.gov.br

Table 1: Key Enzymes and Intermediates in Cobalamin Biosynthesis

Compound NameRole in PathwayPathway (Aerobic/Anaerobic)Example Enzyme(s) Involved
Uroporphyrinogen IIIPrecursor for both pathwaysBothHemD, HemC, HemB (involved in synthesis from ALA)
Precorrin-2Intermediate after initial methylationsBothCobA (aerobic), CysG (anaerobic) wikipedia.orgpsu.edunih.gov
Hydrogenobyrinic acidKey intermediate before cobalt insertionAerobicCobF, CobK, CobL, CobH, CobB (involved in steps from precorrin-2) wikipedia.orgpsu.edu
SirohydrochlorinIntermediate for early cobalt insertion (Factor II)AnaerobicSirC (oxidation of precorrin-2) portlandpress.com
Cob(II)yrinic acid a,c-diamideProduct after cobalt insertion in aerobic pathwayAerobicCobNST complex wikipedia.orgnih.govresearchgate.netacs.orgresearchgate.net
Cobalt-sirohydrochlorinProduct after cobalt insertion in anaerobic pathwayAnaerobicCbiK, CbiX pnas.orgnih.govnih.govnih.govacs.orgresearchgate.netportlandpress.comnih.govrcsb.org
Cobalt-precorrin-4Intermediate after anaerobic ring contractionAnaerobicCbiH nih.govnih.govnih.gov

Table 2: Comparison of Aerobic and Anaerobic Cobalamin Biosynthesis Pathways

FeatureAerobic Pathway (e.g., P. denitrificans)Anaerobic Pathway (e.g., S. enterica)
Oxygen RequirementRequiredNot Required
Cobalt InsertionLate (after ring contraction) soton.ac.ukmdpi.comwikipedia.orgnih.govEarly (before ring contraction) nih.govsoton.ac.ukmdpi.comwikipedia.orgportlandpress.com
Cobalt ChelataseCobNST complex (ATP-dependent) mdpi.comnih.govnih.govacs.orgresearchgate.netCbiK, CbiX (ATP-independent) pnas.orgnih.govnih.govnih.govacs.orgportlandpress.comnih.govrcsb.org
Cobalt Insertion SubstrateHydrogenobyrinic acid a,c-diamide wikipedia.orgnih.govresearchgate.netacs.orgresearchgate.netSirohydrochlorin (Factor II) pnas.orgnih.govwikipedia.orgnih.govportlandpress.comnih.gov
Ring ContractionOxygen-dependent (e.g., CobG, CobJ) soton.ac.ukresearchgate.netcapes.gov.brnih.govOxygen-independent (e.g., CbiH) soton.ac.uknih.govcapes.gov.brnih.gov
Extruded Carbon FragmentAcetic acid capes.gov.brnih.govpnas.orgAcetaldehyde capes.gov.brnih.govpnas.org
Distinct Enzymatic Machinery and Cobalt Chelation (e.g., CbiK)

Salvage and Remodeling Pathways of Corrinoids

Many prokaryotic species cannot synthesize adenosylcobalamin de novo but can produce it by assimilating cobalamin or its precursors from external sources. wikipedia.org Even organisms capable of de novo synthesis, such as Salmonella typhimurium, will take up exogenous cobalamin when available. wikipedia.org This uptake and subsequent modification are facilitated by salvage and remodeling pathways. mdpi.comasm.orgasm.org

Acquisition of Exogenous Corrinoid Precursors

The acquisition of exogenous corrinoids is a crucial mechanism for many bacteria and archaea to obtain the necessary cofactors for their metabolism. asm.orgnih.gov Corrinoids are cobalt-containing cyclic tetrapyrroles, and those lacking the nucleotide loop, such as cobinamide (Cbi), are referred to as "incomplete corrinoids." asm.org Organisms unable to synthesize cobamides de novo rely on salvaging these incomplete precursors. asm.org Transport of cobalamin into cells is facilitated by ABC transporters. wikipedia.org

Enzymatic Conversion of Cobinamide to Adenosylcobalamin

Once acquired, incomplete corrinoids like cobinamide undergo enzymatic conversion to form biologically active cobamides, such as adenosylcobalamin (AdoCbl). mdpi.com This conversion involves the nucleotide loop assembly (NLA) pathway. asm.orgnih.govasm.orgresearchgate.net The NLA pathway includes enzymes that activate the nucleobase and the corrin ring intermediate, followed by condensation of these activated intermediates and a final dephosphorylation reaction. asm.orgnih.govresearchgate.net Genetic evidence suggests that corrinoid intermediates must be adenosylated before entering the NLA pathway. asm.org The bifunctional kinase, guanylyltransferase (CobU) enzyme, can salvage exogenous cobinamide through its kinase activity, and cobinamide is also a substrate for the enzyme CbiZ. asm.org

Genetic and Enzymatic Determinants of Biosynthesis

The biosynthesis of cobalamins is a complex process involving numerous enzymatic steps, encoded by a suite of genes. mdpi.comnih.govnih.govpnas.orgasm.org The genes involved in cobalamin synthesis are often clustered in operons. nih.govnih.govsemanticscholar.org

Regulatory Mechanisms of Cobalamin Biosynthesis (e.g., Riboswitches)

Cobalamin biosynthesis is tightly regulated in bacteria, often by noncoding RNAs known as riboswitches. pnas.orglondonlibrary.co.uknih.govwikipedia.orgrug.nlribocentre.org Riboswitches are typically located within the 5' untranslated region (5' UTR) of genes or operons involved in cobalamin metabolism. pnas.orglondonlibrary.co.uknih.govwikipedia.orgribocentre.org These structured RNA elements bind to cobalamin or its analogues with high affinity and specificity, leading to conformational changes in the RNA that modulate gene expression or translation. wikipedia.orgrug.nlribocentre.org This creates a negative feedback loop where high levels of cobalamin repress the synthesis machinery. wikipedia.orgribocentre.org

A well-characterized example is the B12-box riboswitch (Rfam accession, RF00174), found in numerous bacterial species. nih.govwikipedia.orgrug.nlribocentre.org This riboswitch regulates genes involved in both cobalamin biosynthesis and transport. wikipedia.orgrug.nl In Propionibacterium strain UF1, the cbiMCbl riboswitch within the 5' UTR of the cobA operon controls cobalamin biosynthesis. pnas.orglondonlibrary.co.uknih.govresearchgate.net Binding of cobalamin to the riboswitch can lead to the formation of a terminator hairpin structure, inhibiting transcription in some Gram-negative bacteria like Salmonella typhimurium, or causing premature transcription termination in most Gram-positive bacteria. rug.nl Conversely, in the absence of sufficient cobalamin, an antiterminator structure can form, allowing transcription to proceed. rug.nl

Research findings highlight the significance of these riboswitches; for instance, ablation of the cbiMCbl riboswitch in Propionibacterium strain UF1 significantly dysregulates cobalamin biosynthesis. pnas.orglondonlibrary.co.uknih.gov

Industrial Biotechnology for Cobalamin Production

Due to the complexity of chemical synthesis, which can require up to 70 steps, the industrial production of Vitamin B12 (cyanocobalamin) relies almost exclusively on microbial fermentation. wikipedia.orgramauniversity.ac.inmdpi.comnih.govnih.govslideshare.netquadram.ac.uk This process utilizes selected microorganisms grown under specific conditions to enhance yield. wikipedia.orgramauniversity.ac.inslideshare.net

Historically, Streptomyces griseus was a commercial source, but currently, Pseudomonas denitrificans and Propionibacterium freudenreichii subsp. shermanii are more commonly used industrial strains. wikipedia.orgramauniversity.ac.innih.govnih.govslideshare.net These bacteria are cultured in specialized media, and the microbes synthesize the vitamin B12 precursors. ramauniversity.ac.inslideshare.net The precursors are then typically treated with potassium cyanide and heat to convert them into the stable this compound form. slideshare.net

Industrial production involves maintaining the microorganisms through laboratory and pilot-scale fermentations in large vats. slideshare.netquadram.ac.uk The production process requires careful control of culture conditions, including supplementation of precursors like 5-aminolevulinic acid (ALA) and 5,6-dimethylbenzimidazole (B1208971) (DMB), metal ions (cobalt), and optimization of carbon/nitrogen sources and oxygen levels. nih.gov

Strain improvement through random mutagenesis and genetic engineering has been a key strategy to increase vitamin B12 productivity. mdpi.comnih.govnih.govquadram.ac.ukmdpi.com For example, Rhone-Poulenc improved yield in P. denitrificans through genetic engineering, amplifying several cob genes. wikipedia.orgnih.gov Overexpression of key genes involved in cobalamin synthesis and genome shuffling approaches have also been explored in P. freudenreichii to enhance production. mdpi.com

Despite advancements, microbial production still faces challenges, including achieving higher yields and optimizing economically viable methods. nih.gov Research continues into exploring new strategies and tools, including establishing heterologous hosts like Escherichia coli for vitamin B12 production, although constructing a complete de novo pathway in E. coli has been challenging. nih.gov The recovery process from the fermentation broth involves purification steps such as precipitation, chromatography, and crystallization. ramauniversity.ac.inquadram.ac.uk

Here is a summary of some key industrial production strains and their characteristics:

MicroorganismPathwayTypical Yield (mg/L)Notes
Pseudomonas denitrificansAerobicUp to 300 mdpi.comnih.govMain industrial producer, often genetically engineered. nih.gov
Propionibacterium freudenreichii subsp. shermaniiAnaerobicUp to 20 ramauniversity.ac.inWidely used, improvements through mutagenesis and genetic engineering. nih.govmdpi.com
Streptomyces griseus-~3.3 ramauniversity.ac.inHistorically used. wikipedia.org

Note: Yields can vary significantly depending on the specific strain and fermentation conditions.

Efforts to improve industrial production include optimizing fermentation processes, supplementing precursors, and applying metabolic engineering techniques. nih.govnih.gov

Strain Engineering for Enhanced Yields (e.g., Propionibacterium shermanii, Pseudomonas denitrificans)

Industrial production of vitamin B12 heavily relies on genetically improved strains of Propionibacterium shermanii and Pseudomonas denitrificans. nih.govnih.gov Strain engineering efforts aim to increase the efficiency of the cobalamin biosynthetic pathway and minimize the production of byproducts.

In Propionibacterium shermanii, which utilizes the anaerobic pathway, strain engineering has involved techniques such as random mutagenesis and the introduction of mutations conferring drug resistance, a strategy sometimes referred to as "ribosome engineering." tandfonline.com Studies have shown that mutations conferring resistance to antibiotics like rifampicin, gentamicin, and erythromycin (B1671065) can lead to increased per-cell production of vitamin B12, although this may sometimes be accompanied by reduced cell mass. tandfonline.com Transcriptional analysis revealed that genes involved in vitamin B12 fermentation were activated at the transcriptional level in these drug-resistant mutants, providing a potential mechanism for the observed yield increases. tandfonline.com Overexpression of genes involved in the pathway, such as hemA and cobA homologs, has also been explored to enhance production. tandfonline.com The isolation and characterization of additional genes involved in the anaerobic pathway in Propionibacterium freudenreichii (formerly P. shermanii) have provided further targets for genetic manipulation. microbiologyresearch.org

Pseudomonas denitrificans, an aerobic producer, has also been a major focus for strain improvement. nih.govoup.com The aerobic pathway in P. denitrificans involves genes organized into multiple operons. oup.com Engineering strategies have included analyzing and characterizing the cobalamin biosynthetic gene clusters to understand gene regulation and improve production. oup.com Altering the regulation and expression of these genes, potentially by modifying riboswitches or increasing promoter strength, has shown promise in enhancing B12 synthesis. oup.com Overproduction of enzymes involved in specific steps, such as cobalamin (5'-phosphate) synthase encoded by cobV, has also been investigated. researchgate.net Random mutagenesis has historically been employed to increase vitamin B12 productivity and resistance to toxic intermediates. tandfonline.commdpi.com

Metabolic Flux Analysis and Pathway Optimization

Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through a metabolic network. By providing insights into the bottlenecks and limitations of a biosynthetic pathway, MFA guides rational strain design for improved production. acs.org

Applying MFA to cobalamin biosynthesis helps in understanding how metabolic flux is distributed among competing pathways, such as the heme and siroheme synthesis pathways, which share common precursors with cobalamin biosynthesis. nih.gov By identifying steps with low flux or points where flux is diverted to undesired byproducts, researchers can devise strategies to redirect metabolic flow towards cobalamin production. nih.govresearchgate.net

Pathway optimization involves implementing the strategies identified through MFA and other analyses. This can include overexpression of rate-limiting enzymes, downregulation or deletion of genes involved in competing pathways, and modification of regulatory elements like riboswitches that control the expression of biosynthetic genes. mdpi.commdpi.comnih.govoup.com For instance, reducing flux towards the heme branch of the tetrapyrrole pathway, a competing route, has been achieved through strategies like using antisense RNA to silence genes like hemZ. nih.gov Overcoming feedback inhibition of key enzymes, such as HemA, the initial enzyme of tetrapyrrole biosynthesis, has also been explored to enhance flux into the pathway. nih.gov Supplementation with precursors and essential metal ions like cobalt can also optimize the process. mdpi.comnih.gov

Heterologous Expression of Biosynthetic Pathways in Model Organisms (e.g., Escherichia coli)

While native producers like P. shermanii and P. denitrificans are used for industrial production, heterologous expression of the cobalamin biosynthetic pathway in model organisms like Escherichia coli offers advantages such as faster growth rates and well-established genetic manipulation tools. E. coli does not naturally synthesize cobalamin de novo but possesses a salvage pathway (btu genes) to take up cobalamin from the environment. asm.org

Engineering E. coli to produce vitamin B12 de novo involves introducing the complex set of genes required for either the aerobic or anaerobic pathway. acs.org This can be achieved by integrating heterologous vitamin B12 biosynthetic pathway genes into the E. coli chromosome or expressing them from plasmids. acs.org However, expressing a large number of heterologous genes can impose a significant metabolic burden on the host cell, potentially leading to plasmid instability and limited production. acs.org Chromosomal integration of the genes can address issues of plasmid instability. acs.org

Cofactor engineering in engineered E. coli strains has also been explored to enhance production. acs.org This can involve strategies to improve oxygen transfer, which is crucial for the aerobic pathway, or modifying central carbon metabolism to increase the availability of ATP and NADPH, essential cofactors for cobalamin biosynthesis. acs.org For example, expressing the hemoglobin gene vgb from Vitreoscilla can improve oxygen transfer. acs.org Substituting metabolic pathways, such as replacing the Embden–Meyerhof–Parnas pathway with the Entner–Doudoroff pathway, can increase ATP and NADPH availability. acs.org

Despite the challenges, engineered E. coli strains have been developed that are capable of de novo vitamin B12 synthesis, with ongoing research focused on improving titers to levels comparable to native producers. acs.orgukri.org Heterologous expression in E. coli also serves as a valuable tool for studying the cobalamin biosynthetic pathway and engineering it to produce B12 analogues. ukri.org

Molecular Mechanisms of Cobalamin Dependent Enzymatic Reactions

Methionine Synthase (MS) Activity and Methylcobalamin (B1676134) Cofactor

Methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase, is a critical enzyme that catalyzes the final step in the regeneration of methionine from homocysteine. lipidmaps.orgalfa-chemistry.comwikipedia.orgfishersci.cafishersci.cawikipedia.orgresearchgate.netnih.govkoreamed.org This enzyme is strictly dependent on methylcobalamin (MeCbl) as a cofactor. lipidmaps.orgalfa-chemistry.comwikipedia.orgfishersci.cafishersci.cawikipedia.orgresearchgate.netnih.govnih.govnih.govwikipedia.orgkoreamed.org

Homocysteine Remethylation to Methionine

The core function of methionine synthase is the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, resulting in the formation of tetrahydrofolate (THF) and methionine. lipidmaps.orgalfa-chemistry.comwikipedia.orgfishersci.cafishersci.cawikipedia.orgresearchgate.netnih.govkoreamed.org Methylcobalamin acts as an intermediate methyl carrier in this reaction sequence. nih.govnih.govwikipedia.orgkoreamed.org

Role of Methylcobalamin in One-Carbon Metabolism

The MS-catalyzed reaction is a pivotal point in one-carbon metabolism, connecting the folate cycle with the methionine cycle. fishersci.caresearchgate.netnih.gov By regenerating methionine, MS ensures the supply of S-adenosylmethionine (SAM), the primary methyl group donor for numerous methylation reactions involving DNA, RNA, proteins, lipids, and neurotransmitters. fishersci.caresearchgate.netnih.gov Thus, MeCbl's role in this pathway is essential for maintaining proper cellular methylation status and supporting various biosynthetic processes. fishersci.caresearchgate.netnih.gov

Molecular Details of Methyl Group Transfer and Regeneration of Active Cofactor

The enzymatic mechanism of methionine synthase involves a two-step process mediated by the methylcobalamin cofactor. In the first step, the methyl group from 5-MTHF is transferred to the cobalt atom of MeCbl, generating methylcobalamin and releasing THF. nih.govnih.govwikipedia.orgkoreamed.org

Step 1: 5-MTHF + E-Cob(I)alamin THF + E-Methylcob(III)alamin

In the second step, the methyl group is transferred from methylcobalamin to homocysteine, producing methionine and regenerating the highly reactive cob(I)alamin form of the enzyme-bound cofactor. nih.govnih.govwikipedia.orgkoreamed.org

Step 2: E-Methylcob(III)alamin + Homocysteine E-Cob(I)alamin + Methionine

The cob(I)alamin form of the cofactor is susceptible to oxidation to inactive cob(II)alamin. nih.govwikipedia.org To maintain catalytic activity, MS has a reactivation mechanism that reductively remethylates the cob(II)alamin back to active methylcobalamin. This process typically involves S-adenosylmethionine (SAM) as a methyl donor and requires a flavoprotein reductase, often utilizing NADH or NADPH as a source of reducing equivalents. nih.govnih.govwikipedia.orgkoreamed.org

Reactivation: E-Cob(II)alamin + SAM E-Methylcob(III)alamin + S-Adenosylhomocysteine (with reductase and reducing power)

Methylmalonyl-CoA Mutase (MCM) Activity and Adenosylcobalamin Cofactor

Methylmalonyl-CoA mutase (MCM) is another crucial enzyme that requires a cobalamin cofactor, specifically 5'-deoxyadenosylcobalamin (AdoCbl), for its function. lipidmaps.orgalfa-chemistry.comwikipedia.orgfishersci.cafishersci.cawikipedia.orgresearchgate.netnih.govnih.govnih.govwikipedia.org MCM plays a key role in the catabolism of certain amino acids and odd-chain fatty acids. lipidmaps.orgalfa-chemistry.comwikipedia.orgfishersci.cafishersci.cawikipedia.orgresearchgate.netnih.govnih.gov

Isomerization of Methylmalonyl-CoA to Succinyl-CoA

The primary reaction catalyzed by MCM is the reversible isomerization of (R)-methylmalonyl-CoA to succinyl-CoA. lipidmaps.orgalfa-chemistry.comwikipedia.orgfishersci.cafishersci.cawikipedia.orgresearchgate.netnih.gov This reaction is an essential step in the metabolic pathway that converts propionyl-CoA, derived from the breakdown of valine, isoleucine, threonine, methionine, and odd-chain fatty acids, into succinyl-CoA, a readily utilizable intermediate of the citric acid cycle. lipidmaps.orgalfa-chemistry.comwikipedia.orgfishersci.cafishersci.cawikipedia.orgresearchgate.netnih.gov

The reaction can be represented as: (R)-Methylmalonyl-CoA Succinyl-CoA

Radical Reaction Mechanisms and Co-C Bond Homolysis

The mechanism of methylmalonyl-CoA mutase is one of the most well-studied examples of a coenzyme B12-dependent reaction, involving a complex radical rearrangement. nih.govwikipedia.org The catalytic cycle is initiated by the homolytic cleavage of the unusually weak cobalt-carbon bond in the adenosyl portion of the AdoCbl cofactor. nih.govwikipedia.org This cleavage generates a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin. nih.govwikipedia.org

Initiation: AdoCbl 5'-deoxyadenosyl radical + Cob(II)alamin

The generated 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the substrate, (R)-methylmalonyl-CoA, creating a substrate radical. nih.govwikipedia.org A series of intricate radical rearrangements and hydrogen atom transfers ensue within the enzyme's active site, ultimately leading to the formation of the product radical, which then abstracts a hydrogen atom from the 5'-deoxyadenosine (B1664650) to regenerate the 5'-deoxyadenosyl radical and subsequently the AdoCbl cofactor. nih.govwikipedia.org This radical-based mechanism allows for the rearrangement of the carbon skeleton of the substrate. nih.govwikipedia.org

Protein Dynamics and Substrate Binding in Catalysis

Protein dynamics and substrate binding are integral to the catalytic activity of cobalamin-dependent enzymes. These enzymes undergo conformational changes upon substrate binding, which can influence the environment around the cobalamin cofactor and facilitate key steps in the reaction mechanism. For instance, in adenosylcobalamin-dependent enzymes, substrate binding is often required to trigger the homolytic cleavage of the Co-C bond of AdoCbl, generating the highly reactive adenosyl radical and cob(II)alamin. nih.govumich.edu This radical is then utilized to initiate the enzymatic reaction, typically by abstracting a hydrogen atom from the substrate. umich.eduoup.com The precise positioning of the substrate within the active site, guided by protein-substrate interactions, ensures the specificity of hydrogen atom abstraction and subsequent radical rearrangements. nih.gov

Studies on enzymes like ethanolamine (B43304) ammonia-lyase (EAL) suggest that substrate binding does not necessarily induce a significant distortion of the equilibrium AdoCbl structure but rather prepares the protein for the subsequent steps of catalysis. nih.gov The protein structure provides a confined environment that helps to control the highly reactive radical intermediates, protecting them from unwanted side reactions and directing the reaction towards the desired product. nih.gov The interaction between the protein and the cobalamin cofactor, including the orientation of the corrin (B1236194) ring and the coordination of the lower ligand (such as 5,6-dimethylbenzimidazole), can influence the redox potential of the cobalt center and the stability of the Co-C bond, thereby modulating catalytic activity. nih.goviiti.ac.in

Other Cobalamin-Dependent Enzymes (e.g., Diol Dehydratase, Glutamate (B1630785) Mutase)

Beyond the well-studied methionine synthase and methylmalonyl-CoA mutase, other enzymes rely on cobalamin for their function, including diol dehydratase and glutamate mutase.

Diol dehydratase, found in various bacteria, catalyzes the adenosylcobalamin-dependent conversion of 1,2-diols to corresponding aldehydes. oup.comrcsb.org This enzyme is a heterooligomer, typically with an α₂β₂γ₂ subunit composition, and requires a potassium ion for activity. oup.comrcsb.org The cobalamin cofactor is bound in a "base-on" mode, where the 5,6-dimethylbenzimidazole (B1208971) ligand is coordinated to the cobalt atom. rcsb.org The substrate and the essential potassium ion are located within a (β/α)₈ barrel structure in the α subunit. rcsb.org

Glutamate mutase, found in bacteria like Clostridium tetanomorphum, catalyzes the reversible interconversion of L-glutamate and L-threo-3-methylaspartate. nih.govumich.edunottingham.ac.uk This enzyme is also AdoCbl-dependent and operates via a radical mechanism. nih.govumich.edu Unlike some other cobalamin-dependent enzymes where the cobalamin-binding domain is part of a single polypeptide chain, glutamate mutase comprises two separable protein components, MutE and MutS, with MutS being the cobalamin-binding subunit. nottingham.ac.uknih.gov The formation of the active holoenzyme involves the cooperative association of MutE, MutS, and AdoCbl. nottingham.ac.uknih.gov

Mechanistic Parallels and Divergences

Both diol dehydratase and glutamate mutase utilize adenosylcobalamin and proceed through radical-based mechanisms initiated by the homolytic cleavage of the Co-C bond of AdoCbl. nih.govumich.eduoup.com The resulting adenosyl radical abstracts a hydrogen atom from the substrate, generating a substrate radical that undergoes rearrangement. umich.eduoup.com

However, there are notable divergences in their mechanisms and structural organization. Diol dehydratase binds cobalamin in a "base-on" conformation, while glutamate mutase, similar to methylmalonyl-CoA mutase, utilizes a "base-off/His-on" mode where a histidine residue from the enzyme coordinates the cobalt. nih.govoup.comiiti.ac.inrcsb.org The quaternary structure also differs; diol dehydratase is an α₂β₂γ₂ heterooligomer, and glutamate mutase from C. tetanomorphum is composed of two distinct subunits, MutE and MutS, forming an α₂β₂ tetramer in its active form. rcsb.orgnottingham.ac.uk The requirement for a potassium ion in diol dehydratase catalysis, with direct coordination to the substrate hydroxyl groups, highlights another mechanistic difference. nih.govrcsb.org

Inactivation and Reactivation of Cobalamin-Dependent Enzymes

Cobalamin-dependent enzymes can undergo inactivation, often due to side reactions involving the highly reactive radical intermediates or oxidative damage to the cobalamin cofactor. Reactivation mechanisms are therefore essential to maintain cellular function.

Reductive Decyanation of Cyanocobalamin by MMACHC

This compound, while a common form of Vitamin B12, is not directly used as a cofactor by human enzymes. It must first be processed within the cell. A key step in this processing is the removal of the cyanide ligand through a reductive decyanation reaction. This reaction is catalyzed by the cytosolic protein MMACHC (methylmalonic aciduria and homocystinuria type C protein). mdpi.comuniprot.orguniprot.orgembl.denih.govnih.gov MMACHC, acting as a chaperone and enzyme, facilitates the conversion of cyanocob(III)alamin (CNCbl) to cob(II)alamin. mdpi.comuniprot.orguniprot.org This process requires reducing equivalents, which are typically furnished by cytosolic flavoprotein oxidoreductases, such as methionine synthase reductase (MTRR) and novel reductase 1 (NR1), utilizing NADPH as a cosubstrate. uniprot.orguniprot.orgnih.govnih.gov The reductive decyanation by MMACHC yields cob(II)alamin and releases cyanide. uniprot.orguniprot.org This step is a prerequisite for the subsequent conversion of cobalamin into the active coenzyme forms, methylcobalamin and adenosylcobalamin. mdpi.comuniprot.orguniprot.orgnih.gov

Molecular Chaperones and Processing Proteins (e.g., MMADHC)

Intracellular cobalamin metabolism involves a network of proteins that facilitate the transport, processing, and delivery of cobalamin to its target enzymes. Molecular chaperones and processing proteins play critical roles in these pathways. MMACHC is a central player, accepting cobalamin from the lysosomal compartment and initiating its processing. mdpi.comuniprot.orgnih.gov

Another important protein in this network is MMADHC (methylmalonic aciduria and homocystinuria type D protein), also known as CblD protein. mdpi.comresearchgate.netuniprot.org MMADHC interacts with MMACHC, and this interaction is crucial for the proper allocation of cobalamin to either the cytosolic methionine synthase (MTR) or the mitochondrial methylmalonyl-CoA mutase (MUT). mdpi.comresearchgate.net While the precise physiological function of MMADHC is still being fully elucidated, it appears to play a role in the delivery of the cobalamin precursor to the sites of active coenzyme synthesis. mdpi.com The interaction between MMACHC and MMADHC is thought to form a molecular chaperone complex that facilitates the cytoplasmic trafficking of cobalamins. researchgate.netnih.govresearchgate.net Mutations in either MMACHC or MMADHC can disrupt this interaction and impair cobalamin processing, leading to metabolic disorders. researchgate.netnih.govresearchgate.net MMADHC exhibits structural homology to MMACHC despite limited sequence conservation and may repurpose a nitroreductase fold for protein-protein interaction. nih.gov

Role of Flavoproteins in Cobalamin Reduction

Flavoproteins are crucial for providing the reducing power necessary for the activation and reactivation of cobalamin and cobalamin-dependent enzymes. As mentioned, cytosolic flavoprotein oxidoreductases, such as methionine synthase reductase (MTRR) and NR1, work in conjunction with MMACHC to catalyze the reductive decyanation of this compound, using NADPH as an electron source. uniprot.orguniprot.orgnih.govnih.gov

Flavoproteins are also involved in the reductive reactivation of cobalamin-dependent enzymes that have become inactivated. For example, methionine synthase can become oxidized to an inactive cob(II)alamin form during catalysis. iiti.ac.inpnas.org Reactivation involves the reduction of cob(II)alamin back to the highly nucleophilic cob(I)alamin, which can then be remethylated. iiti.ac.inpnas.org In Escherichia coli, reduced flavodoxin, which receives electrons from NADPH via NADPH-flavodoxin oxidoreductase, serves as the electron donor for this reductive reactivation. iiti.ac.inpnas.org In humans, methionine synthase reductase, a dual-flavoprotein, is the reductant for the reactivation of cob(II)alamin-dependent methionine synthase. iiti.ac.in Studies have shown that reduced flavin mononucleotide (FMNH₂) and reduced flavin adenine (B156593) dinucleotide (FADH₂) can reduce cob(III)alamin to cob(II)alamin in vitro. asm.org The reduction of cob(II)alamin to cob(I)alamin is more challenging due to the low redox potential, but flavoproteins can facilitate this process, potentially by binding cob(II)alamin and converting it to a four-coordinate form prior to electron transfer. asm.orgnih.gov

Interactions with Macromolecules and Cellular Trafficking Systems

Cobalamin Binding Proteins and Molecular Recognition

The journey of cobalamin through the body involves binding to specific proteins that ensure its solubility, protection from degradation, and targeted delivery to cells. These proteins exhibit high affinity for cobalamin, although their specificity for different cobalamin forms and analogs can vary. acs.org The molecular recognition between cobalamin and these binding proteins is based on a combination of hydrogen bonds, hydrophobic forces, and π-π interactions. researchgate.net

Transcobalamins (e.g., TCII) and Their Binding Specificity

Transcobalamins (TCs) are a family of proteins responsible for the transport of cobalamin in the bloodstream. Transcobalamin II (TCII) is the primary protein involved in delivering newly absorbed cobalamin to all cells in the body. nih.govresearchgate.net TCII binds to cobalamin with high affinity, and the resulting complex, known as holo-TC, is the biologically active form for cellular uptake. researchgate.netashpublications.org The interaction between TCII and cobalamin is crucial for cellular uptake and subsequent metabolic processes. ashpublications.org Studies have shown that TCII saturated with cobalamin specifically binds to a cell surface receptor, facilitating its internalization. ashpublications.orgnih.gov The binding of TCII-cobalamin to its receptor is a calcium-dependent process. nih.gov

Research on the binding specificity of transcobalamin compared to other cobalamin-binding proteins indicates a higher specificity for genuine cobalamin compared to certain analogs, although less so than intrinsic factor. acs.orgnih.gov Structural comparisons suggest that a β-hairpin motif in the C-terminal domain of TC plays a role in ligand specificity. nih.gov

Haptocorrin (R-binder) Interactions

Haptocorrin (HC), also known as R-binder or transcobalamin I, is another cobalamin-binding protein found in various bodily fluids, including saliva and serum. researchgate.netdrugbank.com HC binds to cobalamin released from food in the stomach, protecting it from degradation in the acidic environment. drugbank.comnih.gov While HC has a high affinity for cobalamin and binds the majority of circulating cobalamin, the HC-cobalamin complex is not the primary form for cellular uptake by most tissues. researchgate.netnih.gov However, it is thought to play a role in the transport of cobalamin through the gastrointestinal tract and potentially in the excretion of cobalamin analogs. researchgate.netnih.gov HC exhibits a broader specificity for corrinoids, including cobalamin analogs, compared to TCII and intrinsic factor. acs.orgnih.gov Structural studies of human HC in complex with cyanocobalamin have provided insights into the molecular basis of its binding behavior, showing conserved interactions with the corrin (B1236194) ring and unique interdomain contacts that contribute to its ability to stabilize various corrinoids. rcsb.org

Intrinsic Factor (IF) and Receptor-Mediated Binding

Intrinsic Factor (IF) is a glycoprotein (B1211001) secreted by parietal cells in the stomach and is essential for the absorption of dietary cobalamin in the small intestine. nih.govsouthtees.nhs.uk After cobalamin is released from food proteins and haptocorrin in the duodenum, it binds to IF, forming a stable IF-cobalamin complex. nih.govmdpi.com This complex then travels to the terminal ileum, where it is recognized by a specific receptor complex on the surface of intestinal epithelial cells, primarily the cubam receptor. nih.govmdpi.com This interaction mediates the efficient uptake of cobalamin into the enterocytes via receptor-mediated endocytosis. nih.govsouthtees.nhs.ukannualreviews.org IF demonstrates the highest ligand specificity among the cobalamin-binding proteins, effectively discriminating against inactive cobalamin analogs. acs.orgnih.govnih.gov The binding of cobalamin to IF involves interactions with both domains of the IF protein. acs.orgmdpi.com

Cellular Uptake and Intracellular Processing

Once bound to its transport proteins, cobalamin is taken up by cells through specific mechanisms and undergoes intracellular processing to be converted into its active coenzyme forms.

ECF-Type ABC Transporters in Prokaryotes

In prokaryotes, the uptake of cobalamin is often mediated by ATP-binding cassette (ABC) transporters. A notable class of these transporters are the Energy-Coupling Factor (ECF) type ABC transporters. oup.com These transporters are crucial for the uptake of micronutrients like cobalamin in bacteria and archaea. oup.comnih.gov ECF transporters typically consist of a modular architecture, including ABC ATPase domains, a transmembrane protein, and a substrate-capture protein (S component). oup.comnih.gov The S component is responsible for substrate binding and dynamically interacts with the ECF module to facilitate translocation across the membrane. nih.gov Studies on cobalamin-specific ECF-type ABC transporters, such as ECF-CbrT from Lactobacillus delbrueckii, have demonstrated their role in specific, ATP-dependent uptake of cobalamin. nih.govnih.govresearchgate.netdntb.gov.ua Structural characterization of these transporters provides insights into how they recognize and transport cobalamin. nih.govnih.govresearchgate.net

Lysosomal Release and Cytosolic/Mitochondrial Delivery

In mammalian cells, the cellular uptake of cobalamin bound to TCII occurs via receptor-mediated endocytosis, involving the CD320 receptor (also known as the transcobalamin receptor). nih.govashpublications.orgmdpi.com Following internalization, the TCII-cobalamin complex is delivered to lysosomes. nih.govmdpi.comnih.gov Within the lysosomes, the protein carrier (TCII) is degraded by lysosomal enzymes, releasing free cobalamin into the lysosomal lumen. nih.govmdpi.comnih.gov

The release of cobalamin from the lysosome into the cytosol is a critical step mediated by specific lysosomal membrane proteins. ATP Binding Cassette Subfamily D Member 4 protein (ABCD4) and lysosomal cobalamin transport-escort protein (LMBD1) are involved in transporting cobalamin from the lysosomal lumen to the cytosol. nih.govmdpi.com

Once in the cytosol, cobalamin, including this compound, is processed by a network of proteins. The methylmalonic aciduria and homocystinuria type C protein (MMACHC or CblC) plays a key role in the initial intracellular processing of incoming cobalamin. mdpi.comcambridge.org CblC catalyzes the reductive decyanation of this compound, removing the cyano group and yielding cob(II)alamin, a common intermediate. cambridge.orgresearchgate.netresearchgate.netacs.org This processed cobalamin is then directed to either the cytosolic pathway for the synthesis of methylcobalamin (B1676134) (MeCbl) or the mitochondrial pathway for the synthesis of adenosylcobalamin (AdoCbl). mdpi.comcambridge.orgresearchgate.net The methylmalonic aciduria and homocystinuria type D protein (MMADHC or CblD) is another cytosolic protein that interacts with CblC and is involved in directing cobalamin to the appropriate intracellular compartment (cytosol or mitochondria). mdpi.comcambridge.orgresearchgate.net MeCbl is a cofactor for methionine synthase in the cytosol, while AdoCbl is a cofactor for methylmalonyl-CoA mutase in the mitochondria. cambridge.orgresearchgate.netacs.org The efficient transit of cobalamin through lysosomes to the cytosol and mitochondria is essential for its utilization as an enzyme cofactor. nih.gov

Protein-Protein Interaction Networks in Intracellular Cobalamin Metabolism

The intracellular metabolism of cobalamin is facilitated by a network of protein-protein interactions. Following cellular uptake, cobalamin is released from its transport protein, transcobalamin (TC), within lysosomes cocukmetabolizma.comresearchgate.net. The released cobalamin then enters the cytosol, where it interacts with a series of chaperones and enzymes that process it into MeCbl and AdoCbl mdpi.comcocukmetabolizma.comresearchgate.net.

Key players in this intracellular processing pathway include the methylmalonic aciduria and homocystinuria type C protein (MMACHC, also known as CblC) and the methylmalonic aciduria and homocystinuria type D protein (MMADHC, also known as CblD) mdpi.comcocukmetabolizma.com. MMACHC is a cytosolic chaperone that plays a crucial role in the reductive decyanation of this compound, converting it to cob(II)alamin dovepress.comuniprot.org. This step is essential as this compound is the inactive form commonly found in supplements and requires this conversion to enter the metabolic pathways wikipedia.orguniprot.org. MMACHC utilizes FAD or FMN as cofactors and NADPH as a cosubstrate for this reaction uniprot.org.

MMACHC is known to form a complex with MMADHC and other proteins involved in the pathway, including methionine synthase reductase (MTRR) and methionine synthase (MTR) uniprot.orgnih.gov. This multiprotein complex is thought to efficiently shuttle cobalamin towards MTR for the synthesis of methionine uniprot.org. MMADHC (CblD) acts as a key chaperone in intracellular cobalamin trafficking rcsb.org. Studies have shown that CblD can enhance the oxidation of cob(II)alamin bound to CblC, forming an interprotein coordination complex rcsb.orgpdbj.org. This interaction, involving a Co-S bond with Cysteine-261 on CblD, facilitates the conversion to thiolato-cob(III)alamin pdbj.org. The structural similarity between CblD and CblC suggests a potential mechanism involving molecular mimicry to achieve their functions in the trafficking pathway rcsb.org.

Genetic defects in genes encoding these intracellular cobalamin processing proteins, such as MMACHC and MMADHC, can lead to inborn errors of cobalamin metabolism, resulting in conditions like methylmalonic aciduria and homocystinuria mdpi.comcocukmetabolizma.comdovepress.com. These disorders highlight the critical nature of these protein-protein interactions for proper cobalamin utilization cocukmetabolizma.com.

Interactions with Nucleic Acids and Regulatory Elements

Beyond its role as a cofactor precursor in enzymatic reactions, cobalamin, including its forms derived from this compound, can also interact directly with nucleic acids, influencing gene regulation, particularly in bacteria.

Riboswitch-Mediated Gene Regulation in Cobalamin Pathways

Riboswitches are a class of RNA-based genetic regulatory elements typically found in the 5' untranslated regions (5' UTRs) of bacterial messenger RNAs (mRNAs) wikipedia.orgribocentre.org. They function by directly binding to a specific metabolite, which triggers an allosteric rearrangement of the mRNA structure, thereby modulating gene expression or translation wikipedia.orgribocentre.org. Cobalamin riboswitches are a well-characterized class that regulate genes involved in cobalamin metabolism in bacteria in response to intracellular cobalamin levels wikipedia.orgribocentre.orgasm.org.

These riboswitches act as cis-regulatory elements, meaning they control genes within the same mRNA molecule, often those involved in the synthesis, transport, or utilization of cobalamin wikipedia.orgasm.org. This creates a negative feedback loop where high levels of cobalamin lead to riboswitch activation and repression of genes involved in its production or uptake wikipedia.org.

Cobalamin riboswitches are found in a wide variety of bacterial species wikipedia.orgribocentre.org. They are known to regulate a broad range of genes, including those coding for cobalamin biosynthesis enzymes and transport proteins like BtuB wikipedia.org. The binding of cobalamin to the aptamer domain of the riboswitch induces a conformational change in the downstream expression platform, which can lead to premature transcription termination or inhibition of translation initiation wikipedia.orgresearchgate.netnih.gov.

While cobalamin riboswitches are broadly sensitive to various corrinoid cofactors, they can exhibit varying degrees of specificity for different cobalamin variants asm.org. The structural features of these riboswitches, including a central four-way junction, are important for recognizing the variable beta-axial ligand of cobalamins nih.gov. The mechanism often involves the formation of specific RNA-RNA interactions, such as kissing loops, which are stabilized upon ligand binding and contribute to the regulatory switch nih.gov.

The study of cobalamin riboswitches provides valuable insights into RNA-mediated gene regulation and the intricate mechanisms by which cells sense and respond to metabolite concentrations asm.orgnih.gov.

Evolutionary Biochemistry of Cobalamin Pathways

Phylogenetic Distribution of Cobalamin Biosynthesis and Utilization

The distribution of cobalamin biosynthesis and utilization pathways across the tree of life is notably uneven. While essential for many organisms, the capacity for de novo synthesis is a trait limited to specific microbial lineages, necessitating complex ecological interactions for its availability to auxotrophic organisms. Cobalamin utilization, conversely, is broadly distributed, found in both prokaryotic and eukaryotic domains. nih.gov

Restriction to Prokaryotes for De Novo Synthesis

The de novo biosynthesis of cobalamin is a complex process involving over 30 genes and is exclusively carried out by certain bacteria and archaea. oup.comresearchgate.netnih.gov This intricate pathway can proceed via aerobic or anaerobic routes, with key differences lying in the timing of cobalt insertion and the requirement for molecular oxygen. nih.govwikipedia.org This restriction means that many organisms, including all animals, must obtain cobalamin from external sources, primarily through their diet or symbiotic relationships with cobalamin-producing microbes. nih.govresearchgate.netnih.govnih.gov The uneven distribution of de novo synthesis among prokaryotes themselves is also observed, with some genera being prolific producers while others lack the complete pathway. nih.govoup.com

Cobalamin Auxotrophy in Eukaryotes (e.g., Algae, Fungi, Plants)

Unlike prokaryotes, eukaryotes generally lack the genetic machinery for de novo cobalamin synthesis and are therefore auxotrophic, requiring an exogenous supply of the vitamin. oup.comcam.ac.ukresearchgate.netroyalsocietypublishing.orgoup.comasm.orgoup.com This auxotrophy is widespread among various eukaryotic groups, including many species of algae, fungi, and plants. researchgate.netnih.govoup.comcam.ac.ukresearchgate.netroyalsocietypublishing.orgoup.comasm.orgoup.com

In the algal kingdom, approximately half of microalgal species require vitamin B12 as a growth supplement. oup.comcam.ac.ukresearchgate.net This auxotrophy appears to have arisen multiple times independently throughout algal evolution and is often correlated with the absence of a functional B12-independent methionine synthase (METE). oup.comcam.ac.ukresearchgate.net Some algae possess both B12-dependent (METH) and B12-independent (METE) methionine synthases, allowing for facultative utilization depending on cobalamin availability. oup.comroyalsocietypublishing.orgasm.org

Historically, fungi and plants were largely considered to be devoid of cobalamin utilization. researchgate.netnih.govoup.comoup.com However, recent research indicates that cobalamin is utilized by all non-Dikarya fungal lineages, supported by the genomic presence of B12-dependent enzymes and cobalamin modifying enzymes. researchgate.netnih.govoup.comoup.com In contrast, land plants and Dikarya fungi typically lack cobalamin-dependent enzymes like methylmalonyl-CoA mutase and rely on alternative B12-independent pathways, such as METE for methionine synthesis. oup.comcam.ac.ukresearchgate.netroyalsocietypublishing.orgasm.org Despite this, phylogenomic analyses suggest the presence of B12-associated metabolism deep within the streptophytes, indicating a potential retention of some B12-metabolism components in the last common land plant ancestor. royalsocietypublishing.org

Mechanisms of Gene Loss and Gain in Cobalamin Dependence

The patchy distribution of cobalamin dependence across the tree of life suggests a dynamic evolutionary history involving mechanisms of gene loss and gain. oup.com The complex and energetically costly nature of de novo cobalamin biosynthesis likely favored the loss of these pathways in many lineages, particularly in environments where cobalamin was readily available from producing organisms. nih.govroyalsocietypublishing.org Conversely, the acquisition of cobalamin utilization pathways, often through horizontal gene transfer (HGT), or the evolution of B12-independent enzymes allowed organisms to adapt to varying levels of cobalamin availability. oup.comoup.com

In algae, the loss of the metE gene or its transformation into a pseudogene, potentially due to continuous repression in the presence of environmental cobalamin, is suggested as a mechanism for the independent origins of B12 auxotrophy. nih.govresearchgate.net

Emergence of B12-Independent Enzyme Systems

A key evolutionary strategy in response to potential cobalamin scarcity has been the emergence of B12-independent enzyme systems that catalyze reactions typically requiring cobalamin cofactors. The most well-studied example is the B12-independent methionine synthase (METE), which performs the same essential function as the B12-dependent methionine synthase (METH) but without requiring cobalamin. oup.comcam.ac.ukresearchgate.netroyalsocietypublishing.orgasm.orgucdavis.edupnas.org The presence of METE allows organisms, such as land plants and many fungi, to synthesize methionine independently of an external cobalamin supply. oup.comcam.ac.ukresearchgate.netroyalsocietypublishing.orgasm.org

Other examples of B12-independent enzymes exist, including certain ribonucleotide reductases (RNRs) that are involved in DNA synthesis. While some RNRs are B12-dependent (Class II), others operate using different cofactors. nih.gov The evolution and distribution of these B12-independent alternatives highlight the adaptive strategies employed by organisms to circumvent the requirement for this complex and often environmentally limited cofactor. pnas.orgasm.org

Ancient Origins and Dispersal of Cobalamin Utilization

Cobalamin is considered an ancient molecule in evolution, with its utilization dispersed throughout both eukaryotic and prokaryotic domains. nih.govoup.comucdavis.edunih.govresearchgate.net This widespread, yet patchy, distribution suggests that cobalamin utilization was present in early life forms, potentially the Last Eukaryotic Common Ancestor (LECA), and has been subject to both vertical inheritance and subsequent losses in various lineages. researchgate.netnih.govoup.comoup.com

Hypotheses on Prebiotic Synthesis and Early Cellular Roles

The ancient origins of cobalamin have led to hypotheses regarding its potential prebiotic synthesis and early roles in cellular metabolism. nih.govnih.govresearchgate.net Some evidence suggests that B vitamins, including cobalamin, or their precursors could have been synthesized abiotically under putative early Earth conditions or delivered via meteorite transport. nih.govresearchgate.net

Comparative Genomics and Metabolomics in Cobalamin Research

Comparative genomics and metabolomics have become powerful tools for unraveling the intricacies of cobalamin biosynthesis and its evolutionary trajectory across prokaryotic and eukaryotic organisms. By comparing the genetic makeup and metabolic profiles of diverse species, researchers can identify conserved and divergent aspects of cobalamin pathways, infer evolutionary relationships, and understand how organisms have adapted to acquire or synthesize this essential cofactor.

Comparative genomic analyses have revealed the widespread distribution of cobalamin biosynthetic gene clusters among prokaryotes, although the presence and organization of these genes can vary significantly. mdpi.com Studies have identified complete and partial cobalamin biosynthetic gene clusters in numerous prokaryotic genomes, often organized into operons. mdpi.com Comparative analysis of these gene clusters, operons, and regulatory elements has facilitated metabolic reconstruction and functional prediction of cobalamin synthesis and transport mechanisms. mdpi.com For instance, the ratio of genes involved in cobalamin synthesis (cob/cbi) to those encoding transporters (btuB) has been proposed as an indicator of cobalamin production and transport potential in environmental metagenomes. mdpi.com

Research utilizing comparative genomics has shed light on the acquisition of cobalamin synthesis and salvage pathways through horizontal gene transfer (HGT). nih.govosti.govresearchgate.net For example, studies on Thermotogales species suggest that they acquired the ability to synthesize vitamin B12 by obtaining requisite genes from distant lineages, particularly Firmicutes and Archaea. nih.govosti.govresearchgate.net This highlights the significant role of HGT in shaping the distribution of metabolic capabilities, including cobalamin biosynthesis, across different microbial lineages.

Metabolomics complements comparative genomics by providing a snapshot of the metabolic state of an organism, allowing for the identification and quantification of metabolites involved in cobalamin pathways. mdpi.comnih.govresearchgate.net Untargeted metabolomics approaches have been used to investigate the biochemical differences and potential connections among metabolic disorders related to cobalamin metabolism, such as methylmalonic acidemia (MMA), propionic acidemia (PA), and cobalamin C deficiency (cblC). mdpi.com These studies can identify characteristic metabolic signatures for each condition and highlight affected pathways. mdpi.com

Furthermore, metabolomic analyses have been employed to understand the physiological consequences of cobalamin scarcity in organisms that require it. Studies on diatoms, for example, have shown that cobalamin deprivation impacts the compatible solute pool, methionine metabolism, and the trans-sulfuration pathway. researchgate.netfrontiersin.org By measuring the concentrations of key metabolites, researchers can infer the activity of cobalamin-dependent enzymes and the metabolic adjustments made by organisms in response to limited cobalamin availability. researchgate.netfrontiersin.org

The integration of comparative genomics and metabolomics provides a comprehensive view of cobalamin biology, from the genetic potential for synthesis and transport to the actual metabolic outcomes under different environmental conditions. This combined approach is crucial for understanding the evolutionary history of cobalamin pathways, identifying novel genes and enzymes involved in its metabolism, and exploring its ecological significance in various environments.

Below is a table summarizing some research findings from comparative genomics and metabolomics studies in cobalamin research:

Study FocusOrganisms StudiedKey FindingsMethodologies Used
Cobalamin Biosynthesis Gene ClustersVarious prokaryotesIdentification of complete/partial gene clusters; variation in organization and gene content. mdpi.comComparative Genomics, Bioinformatics mdpi.com
Horizontal Gene Transfer of B12 PathwaysThermotogales, Firmicutes, ArchaeaAcquisition of cobalamin synthesis/salvage genes via HGT. nih.govosti.govresearchgate.netComparative Genomics, Phylogenetic Analysis nih.govosti.gov
Metabolic Differences in Cobalamin DisordersPatients with MMA, PA, cblCDistinct metabolomic profiles and affected pathways in different cobalamin-related disorders. mdpi.comUntargeted Metabolomics, Statistical Analysis mdpi.com
Cobalamin Scarcity ImpactDiatom Thalassiosira pseudonanaImpact on compatible solute pool, methionine metabolism, and trans-sulfuration pathway under cobalamin deprivation. researchgate.netfrontiersin.orgMetabolomics researchgate.netfrontiersin.org
Cobalamin Production in Gut BacteriaAkkermansia speciesIdentification of cobalamin biosynthesis genes in specific Akkermansia phylogroups and demonstration of B12 production. biorxiv.orgasm.orgnih.govComparative Genomics, PCR, Metabolomics biorxiv.orgasm.orgnih.gov
B12 Metabolism and Regulation in ProkaryotesVarious prokaryotesIdentification of regulatory elements (B12 element, CBL-box) and newly assigned functions in B12 metabolism. nih.govComparative Genomics, Regulatory Element Analysis nih.gov
Cobalamin Synthesis in CyanobacteriaTrichodesmium speciesGenomic potential for cobalamin production, presence of bluB gene, ancient origin of DMB synthesis gene. frontiersin.orgFunctional Genomics, Phylogenetic Analysis frontiersin.org

This table is based on the research findings discussed in the text and is intended to illustrate the types of data generated through comparative genomics and metabolomics in cobalamin research.

Advanced Analytical Methodologies for Cyanocobalamin Research

Chromatography-Based Techniques

Chromatography offers powerful separation capabilities, allowing for the isolation and analysis of cyanocobalamin from complex matrices. Coupled with various detection methods, these techniques provide both qualitative and quantitative information.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV/VIS, DAD, FL)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound. nih.govresearchgate.net It offers the ability to separate this compound from other compounds in a sample matrix. Various detectors can be coupled with HPLC to enhance its analytical capabilities.

UV/VIS Detection: Ultraviolet-Visible (UV/VIS) detection is commonly used with HPLC for this compound analysis due to the molecule's characteristic absorption spectrum. europa.eumt.comresearchgate.net The European Pharmacopoeia monograph (Eur. Ph. 0547) for this compound in feed additives recommends UV/VIS spectrophotometry for identification and quantification, and HPLC-UV/VIS for purity assessment. europa.eu this compound exhibits distinct absorption maxima that can be monitored for identification and quantification. mt.com Studies have shown that HPLC-UV methods can be validated for linearity, accuracy, precision, and limits of detection and quantification for this compound. researchgate.net

DAD Detection: Diode Array Detection (DAD) is a type of UV/VIS detection that allows for the simultaneous monitoring of multiple wavelengths, providing more comprehensive spectral information for peak identification and purity checking. HPLC-DAD has been used to determine the accurate concentrations of cobalamins, including this compound, from stock solutions using UV spectroscopy measurements. nih.gov

FL Detection: While this compound itself has relatively low fluorescence quantum yield acs.org, fluorescence (FL) detection can sometimes be employed, particularly in methods involving derivatization or in studies focusing on related fluorescent compounds. nih.gov However, compared to other methods, fluorescence detection for this compound has shown higher limits of detection in some contexts. nih.govresearchgate.net

HPLC methods for this compound often utilize reversed-phase columns. researchgate.netscispace.com Mobile phases can consist of mixtures of water and organic solvents, often with acidic modifiers like formic acid or buffer salts to optimize separation. researchgate.netscispace.com On-line sample clean-up strategies using switching valves and multiple columns have been developed to reduce sample preparation steps and minimize interference from complex matrices. researchgate.net

Research findings on HPLC-UV/VIS analysis of this compound purity include demonstrating agreement with USP specifications based on absorbance ratios at specific wavelengths. mt.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and ICP-MS

Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer high sensitivity and specificity for this compound analysis, particularly for trace level determination in complex samples.

LC-MS/MS: LC-MS/MS is considered a state-of-the-art technique for detecting trace compounds, including cobalamins, which are present at very low concentrations in food. nih.gov Stable isotope dilution liquid chromatography electrospray tandem mass spectrometry (ID LC-MS/MS) has been developed as a novel analytical method for determining this compound, offering high precision and low detection limits. nih.gov This method utilizes isotopically enriched this compound as an internal standard for accurate quantification. nih.gov LC-MS/MS allows for the identification of unconverted cobalamins, providing valuable information about sample preparation efficiency. nih.gov

ICP-MS: ICP-MS is a technique that detects elements, and it can be coupled with HPLC to specifically detect cobalt, the central metal atom in this compound. spectroscopyonline.comchromatographyonline.comnih.gov This elemental specificity is particularly useful for resolving coeluting peaks in chromatograms and for analyzing samples where matrix components might interfere with other detection methods. spectroscopyonline.comchromatographyonline.com HPLC-ICP-MS has been used for the determination of this compound in various matrices, including milk powder, by monitoring the signal from the cobalt atom at m/z 59. nih.gov This approach can offer very low limits of detection for this compound. nih.govnih.gov Studies have demonstrated the use of collision cells in ICP-MS to attenuate polyatomic isobaric interferences, improving the accuracy of cobalt detection. spectroscopyonline.comchromatographyonline.com

LC-MS/MS and LC-ICP-MS are powerful tools for this compound research, especially when high sensitivity and specificity are required. nih.govnih.gov

Immunoaffinity Column Clean-up for Sample Preparation

Immunoaffinity columns (IAC) play a crucial role in the sample preparation for this compound analysis, particularly when dealing with complex matrices like food, feed, or biological samples. nih.govbiotica.grr-biopharm.com These columns contain immobilized antibodies that specifically bind to vitamin B12 (including this compound), allowing for selective extraction and clean-up of the analyte from interfering substances. biotica.grr-biopharm.com

The general procedure involves extracting the vitamin from the sample, filtering the extract, and then passing it through the immunoaffinity column. biotica.grr-biopharm.com The this compound is retained by the antibodies, while unbound matrix components are washed away. biotica.grr-biopharm.com The retained this compound is then eluted from the column using a suitable solvent. biotica.grr-biopharm.com This clean-up step significantly reduces matrix effects and concentrates the analyte, improving the sensitivity and reliability of subsequent analytical techniques such as HPLC or LC-MS/MS. nih.govbiotica.grr-biopharm.com Immunoaffinity column clean-up is often considered essential for accurate quantification of this compound in complex matrices, even when using highly sensitive techniques like LC-MS/MS. nih.gov

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible spectrophotometry and fluorimetry, offer simpler and often more rapid approaches for this compound analysis, although they may have lower sensitivity compared to mass spectrometry-based techniques.

UV-Visible Spectrophotometry for Quantification and Purity Assessment

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique used for the quantification and purity assessment of this compound. europa.eumt.commt.com this compound exhibits characteristic absorption maxima in the UV-Vis region of the spectrum, typically around 278 nm, 361 nm, and 550 nm. mt.com These specific wavelengths are used for identification and quantitative analysis based on the Lambert-Beer Law, which relates absorbance to concentration. mt.com

For quantification, a calibration curve is typically prepared by measuring the absorbance of standard solutions of known this compound concentrations at a specific wavelength, often 361 nm or 550 nm. mt.comresearchgate.net The concentration of this compound in a sample can then be determined by measuring its absorbance and comparing it to the calibration curve. UV-Vis spectrophotometry has been successfully applied for the estimation of methylcobalamin (B1676134) (a related cobalamin) in pharmaceutical formulations, demonstrating linearity and accuracy. researchgate.net

UV-Vis spectrophotometry is also used for purity assessment by examining the shape of the absorption spectrum and calculating absorbance ratios at specific wavelengths. mt.commt.com Deviations from the expected spectrum or absorbance ratios can indicate the presence of impurities. mt.commt.com For instance, the European Pharmacopoeia monograph for this compound utilizes UV/VIS spectrophotometry for purity assessment based on characteristic absorbance ratios. europa.eumt.com

Sample preparation for UV-Vis analysis typically involves dissolving the this compound in a suitable solvent, such as water, and ensuring the solution is clear. mt.com Due to the light sensitivity of this compound, sample preparation and measurements are often performed using amber-colored glassware or under subdued light conditions. mt.com

Fluorimetry for Enhanced Sensitivity

Fluorimetry, or fluorescence spectroscopy, is a technique that measures the fluorescence emitted by a substance after excitation with light at a specific wavelength. While the intrinsic fluorescence of this compound is relatively weak acs.org, fluorimetry can be used for its determination, sometimes offering enhanced sensitivity compared to basic UV-Vis spectrophotometry, particularly when coupled with specific methods or in the analysis of related fluorescent compounds. nih.govresearchgate.net

Studies have explored fluorimetric methods for vitamin B12 determination, measuring fluorescence emission at specific excitation and emission wavelengths, such as λex/λem 275/305 nm in phosphate (B84403) buffer. researchgate.net These methods can offer good linearity and low detection limits. researchgate.net However, it has also been noted that compared to techniques like chemiluminescence, fluorimetric detection may have a higher detection limit for vitamin B12. researchgate.net The sensitivity of fluorimetric methods can be influenced by factors such as pH, temperature, and the presence of other substances in the sample matrix. researchgate.net

While direct fluorimetric analysis of this compound might be limited by its low fluorescence quantum yield, the technique can be valuable in research involving fluorescent analogues or in studies where fluorescence is induced or modified through specific reactions or interactions. acs.orgnih.gov

Electrochemical Methods (e.g., Anodic Adsorption Voltammetry)

Electrochemical techniques, particularly voltammetry, offer sensitive and cost-effective approaches for this compound determination. Anodic adsorptive voltammetry, for instance, has been applied using disposable graphite (B72142) screen-printed electrodes modified with a Bismuth film for the determination of vitamin B12 in pharmaceuticals. mdpi.comencyclopedia.pubresearchgate.net Another study utilized square-wave pulse voltammetry with a carbon paste electrode modified with a Mg complex film, demonstrating selectivity and low detection limits for this compound in pharmaceutical tablets and dietary supplements. mdpi.comencyclopedia.pub

Electrochemical methods can also involve the reduction of the central cobalt ion in vitamin B12. One study observed three reduction peaks for vitamin B12 at specific potentials, with the main reduction of Co³⁺ occurring at 0.21 V via electron transfer and cyanide cleavage into cyanocob(II)alamin. encyclopedia.pub This method demonstrated a low detection limit of 1.0 × 10⁻⁹ mol/L. encyclopedia.pubresearchgate.net Modified electrodes, such as those incorporating peptide nanotubes or carbon-chitosan nanotubes on disposable pencil graphite electrodes, have also proven effective for this compound determination using square-wave and cyclic voltammetry. mdpi.comencyclopedia.pub Furthermore, a biomimetic polymer-based electrochemical sensor utilizing methyl blue-adsorbed reduced graphene oxide and functionalized multiwalled carbon nanotubes has been developed for ultratrace detection of this compound via differential-pulse voltammetric transduction, showing high sensitivity and selectivity in real samples. acs.org

Advanced Sample Preparation and Enrichment Strategies

Accurate quantification of this compound, especially at trace levels in complex matrices, necessitates selective separation and enrichment steps to mitigate matrix interferences and enhance detection sensitivity. nih.govmdpi.com Various advanced sample preparation techniques have been developed for this purpose.

Solid-Phase Extraction Using Nanomaterials (e.g., IONPs)

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and preconcentration of this compound. mdpi.com The integration of nanomaterials, such as iron oxide magnetic nanoparticles (IONPs), has advanced SPE for this compound analysis. nih.govmdpi.comdntb.gov.uaresearchgate.netnih.gov IONPs offer superparamagnetic properties, facilitating easy separation from the sample matrix using a magnetic field. nih.govmdpi.comresearchgate.netnih.gov

Research has demonstrated the effective sorption of this compound onto IONPs, with maximum adsorption capacities exceeding 6 mg g⁻¹. nih.govmdpi.comresearchgate.netnih.gov The efficiency of sorption can be influenced by additives like perfluorinated acids, such as heptafluorobutyric acid (HFBA) and trichloroacetic acid (TCAA), which act as efficient additives, leading to maximum adsorption capacities of 8.9 mg g⁻¹ and 7.7 mg g⁻¹, respectively. nih.govmdpi.comresearchgate.netnih.gov FT-IR/ATR spectroscopy can be used to confirm the sorption of this compound onto the IONPs. nih.govmdpi.comresearchgate.netnih.gov Following sorption, this compound can be desorbed using solutions like aqueous KH₂PO₄ and subsequently analyzed spectrophotometrically and chromatographically. nih.govmdpi.comresearchgate.netnih.gov This IONP-based SPE method has been successfully applied for isolating this compound from complex biological matrices like human urine samples. nih.govmdpi.comresearchgate.netnih.gov

While IONP-based SPE shows promise, studies have indicated varying recovery rates for this compound isolation using different SPE methods. Recoveries can range from 46% for MNPs-based SPE to 86-96% for general SPE, and 65-130% when using immunoaffinity cartridges. nih.gov

Aqueous Two-Phase Systems (ABS) for Selective Extraction

Aqueous Two-Phase Systems (ATPS), also known as Aqueous Biphasic Systems (ABS), represent a liquid-liquid extraction technique offering biocompatible and often eco-friendly media for biomolecule extraction, including this compound. researchgate.netnih.govacs.orgresearchgate.net These systems are typically formed by mixing water with polymers, or water with a polymer and a salt, or water with an organic solvent and a salt, leading to the formation of two immiscible aqueous phases. nih.gov

ABS based on ionic liquids have been explored for the selective extraction of vitamin B12 in urine prior to HPLC analysis. nih.govresearchgate.net Such systems have demonstrated high extraction efficiencies, with one study reporting 97% efficiency when spiking samples with 1 and 3 µg mL⁻¹. nih.govresearchgate.net The linear range for this method was 0.40–8.00 µg mL⁻¹, with a limit of detection (LOD) of 0.09 µg mL⁻¹. nih.govresearchgate.net

Biodegradable ATPS based on ethyl lactate (B86563) and organic salts have also been investigated for this compound extraction. nih.govacs.org Studies have shown high partition coefficients and extraction efficiencies for this compound in these systems. For instance, an ATPS composed of ethyl lactate, tripotassium citrate, and water achieved a partition coefficient (K) of 78.56 and an extraction efficiency (E) of 97.5% for this compound. nih.gov While ATPS offer a sustainable alternative for biomolecule recovery, a general challenge across different ABS types is their often low selectivity. researchgate.net

Isotope Tracing and Labeling Techniques

Isotope tracing and labeling techniques are powerful tools for studying the metabolism, absorption, and distribution of this compound. These methods involve using isotopically enriched forms of this compound to track its fate within a system.

Stable isotope dilution liquid chromatography-tandem mass spectrometry (ID LC-MS/MS) is a novel analytical method for determining this compound. researchgate.net This technique utilizes isotopically enriched ¹³C¹⁵N-labeled this compound as an internal standard for accurate quantification. researchgate.netnih.gov The ID LC-MS/MS method has shown high sensitivity, with a detection limit of 57 pg/g, and has been applied to determine trace levels of this compound in complex matrices like multivitamin supplements with good accuracy and reproducibility. researchgate.netnih.gov It is considered a primary ratio method that could serve as a reference for this compound determination in supplements and food. researchgate.net

Radioactive isotopes of vitamin B12, such as ⁵⁷Co-labeled vitamin B12, have historically been used in conjunction with radioactivity measurements to study vitamin B12 absorption and levels in biological samples like blood plasma or the whole body. tandfonline.com More recently, ¹⁴C-labeled vitamin B12 has been used with mass spectrometry to measure human absorption. tandfonline.com While highly sensitive, these methods often require complex synthesis of the labeled compounds and specialized experimental setups. tandfonline.com

Challenges exist in the complete conversion of all native cobalamin forms to this compound when using cyanidation conversion in conjunction with stable isotope dilution assays for total vitamin B12 determination. nih.gov Incomplete conversions can impact the accuracy of the quantification of total vitamin B12 as this compound. nih.gov The use of LC-MS/MS can help identify unconverted cobalamins, but the approach can still be limited by instrument sensitivity and the performance of sample purification methods like immunoaffinity chromatography for different cobalamin forms. nih.gov

Future Directions and Emerging Research Areas

Elucidating Unresolved Mechanisms in Cobalamin Biochemistry

Despite decades of research, the precise mechanisms governing certain cobalamin-dependent biochemical processes are still being fully elucidated. A key area of focus is understanding how cobalamin-dependent enzymes activate the cofactor, particularly the homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin (AdoCbl), which initiates radical chemistry essential for their catalytic activity. The energetic demands of forming the adenosyl radical are significant, and the mechanisms by which enzymes stabilize and control these highly reactive species remain a fundamental question in radical enzymology. researchgate.net Research continues to explore the factors responsible for the remarkable rate acceleration (up to 1012-fold) of Co-C bond cleavage within the enzymatic environment compared to the isolated cofactor. louisville.edu

Further research is also needed to fully understand the steps and compounds involved in vitamin B12 metabolic pathways in humans, as approximately 20% of the gene products associated with inherited vitamin B12 malabsorption cases remain uncharacterized. preprints.org

Novel Enzyme Discovery and Characterization

The intricate biosynthesis of cobalamin, involving over 30 enzymatic steps and around 60 gene families, suggests the potential for discovering novel enzymes, particularly in less-studied organisms or environments. asm.org Research into the aerobic and anaerobic cobalamin biosynthetic pathways continues to identify and characterize new enzymatic players. For instance, a novel cofactor-rich protein, CobZ, containing Fe-S centers, flavin, and heme groups, has been identified and characterized in Rhodobacter capsulatus, demonstrating its essential role in corrin (B1236194) ring construction during cobalamin synthesis. nih.govsoton.ac.uk This discovery highlights the ongoing potential for identifying enzymes with unique cofactor requirements and catalytic mechanisms within the complex biosynthetic routes.

Moreover, the diverse chemistry catalyzed by cobalamin-dependent enzymes, particularly the S-adenosyl-L-methionine (AdoMet) radical methylases, represents a largely untapped reservoir of diverse chemistry requiring further biochemical and structural characterization. acs.org

Advanced Computational Modeling of Cobalamin Reactivity

Computational approaches, such as density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) calculations, are increasingly vital in unraveling the complex reactivity of cobalamin and its associated enzymes. louisville.edulouisville.eduresearchgate.net These methods provide valuable insights into reaction mechanisms, transition states, and the influence of the protein environment on cobalamin's catalytic function. researchgate.netnih.gov

Advanced computational modeling is being used to investigate:

The role of specific amino acid residues in activating the Co-C bond. louisville.edu

The energetics of radical formation and propagation within enzyme active sites. nih.gov

The influence of the enzymatic environment on controlling the fate of generated radicals. louisville.edu

The mechanisms of electron transfer processes involving the cobalt center's fluctuating oxidation states (+1, +2, +3). louisville.edumdpi.com

Computational studies have, for example, investigated the role of active site tyrosine residues in Co-C5' bond activation in AdoCbl-dependent mutases, suggesting that deprotonated tyrosine can act as a redox center. louisville.edu QM/MM calculations have also provided evidence for enzyme-induced Co1+--H interactions in methionine synthase-bound cob(I)alamin, suggesting alternative structural forms for this intermediate. louisville.edu

Computational modeling, coupled with experimental data, is crucial for making detailed predictions about the role of specific protein-substrate and protein-coenzyme interactions in catalysis, which can then be tested experimentally. researchgate.netnih.gov

Expanding Understanding of Cobalamin in Microbial Ecology

Cobalamin plays a fundamental role in structuring microbial community diversity and activity, acting as a crucial cofactor for numerous microbial metabolic functions. asm.orgnih.gov However, only a subset of bacteria and archaea can synthesize cobalamin de novo, leading to widespread cobamide-dependent interactions and nutrient sharing within microbial communities. nih.govnih.govoup.com

Future research aims to expand our understanding of:

The interplay among intestinal bacteria for cobalamin availability, considering both dietary intake and microbial production. nih.gov

The vast influence of cobalamin in host-microbiota-pathogen interactions and its impact on host-microbial homeostasis. nih.gov

The diversity of cobamide forms produced by different microorganisms and their utilization by auxotrophic species. frontiersin.orgpnas.org

The mechanisms of interspecies cobalamin transfer and its role in facilitating cross-feeding and symbiosis, particularly in environments like dehalogenating microbial communities. frontiersin.org

Metagenomic profiling and analytical chemistry techniques are being employed to identify genes and organisms involved in cobalamin synthesis and transformation within complex ecosystems. asm.org

Development of New Biosynthetic Strategies for Cobalamin Analogues

The complex structure of cobalamin makes its chemical synthesis challenging and costly. While microbial fermentation is the primary method for industrial production, there is ongoing research into developing new and more efficient biosynthetic strategies. nih.gov This includes optimizing existing microbial strains, exploring new prospective strains, and applying metabolic engineering and synthetic biology techniques to enhance production yields. nih.govukri.org

Furthermore, research is focused on the development of new biosynthetic strategies for producing cobalamin analogues. These analogues, with modifications to the corrin ring or axial ligands, can have altered biological properties and potential applications. ukri.orgkent.ac.uk For example, analogues with different metal centers can act as anti-vitamins, potentially useful as antimicrobials or for cellular imaging. ukri.org Enzymatic and chemical modification methods are being explored to synthesize these analogues for studying cobalamin uptake, localization, and function in various organisms. kent.ac.uk

Q & A

Q. What statistical strategies resolve data variability in this compound bioavailability studies?

  • Mixed-effects models account for inter-subject variability (e.g., gut microbiota differences). Bootstrap resampling improves confidence intervals for small-sample pharmacokinetic parameters (e.g., AUC, Cmax) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.